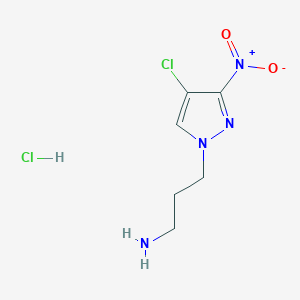

3-(4-Chloro-3-nitro-1H-pyrazol-1-yl)propan-1-amine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related pyrazole derivatives involves multiple steps, including cyclocondensation, substitution, and nucleophilic aromatic substitution reactions. For example, the synthesis of 1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine and its energetic salts demonstrated a comprehensive approach involving nitration, cyclocondensation, and characterization through NMR, IR spectroscopy, and X-ray diffraction, highlighting the importance of precise control over reaction conditions and the selection of reactants to achieve desired products with high purity and yield (Li et al., 2016).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be elucidated using techniques such as single-crystal X-ray diffraction, NMR spectroscopy, and computational methods. For instance, studies on various pyrazole compounds have provided insight into their crystalline structures, showcasing the diverse arrangements and bonding patterns that can occur, as well as the role of hydrogen bonding in stabilizing these structures (Titi et al., 2020).

Chemical Reactions and Properties

Pyrazole derivatives participate in a wide range of chemical reactions, including cycloadditions, electrophilic substitutions, and ring-closure reactions. These reactions are pivotal for the functionalization and diversification of pyrazole-based compounds. For example, the copper-catalyzed cascade reactions involving nitro-substituted 1,3-enynes with amines to synthesize tetrasubstituted pyrroles/pyrazoles illustrate the compound's reactivity and potential for creating structurally diverse molecules (Bharathiraja et al., 2015).

Wissenschaftliche Forschungsanwendungen

Structural Diversity and Chemical Synthesis : Research demonstrates the potential of similar compounds in generating a structurally diverse library of compounds through various chemical reactions, such as alkylation and ring closure. These processes can produce a range of compounds, including dithiocarbamates, thioethers, and derivatives of pyrazoline, pyridine, and benzodiazepine (Roman, 2013).

Biological Activity and Pharmacophore Sites Identification : Studies have shown that derivatives of pyrazole, which are structurally related to the compound , exhibit significant antitumor, antifungal, and antibacterial activities. This suggests potential applications in developing new pharmaceutical agents (Titi et al., 2020).

Green Synthesis and Enzyme Inhibition : Compounds similar to "3-(4-Chloro-3-nitro-1H-pyrazol-1-yl)propan-1-amine hydrochloride" have been synthesized using environmentally friendly methods and shown to inhibit enzymes like yeast α-glucosidase, which is important for applications in diabetes research (Chaudhry et al., 2017).

Ligand Synthesis for Coordination Chemistry : The compound and its derivatives are used in the synthesis of flexible ligands for coordination chemistry, which is crucial for developing various catalysts and materials (Potapov et al., 2007).

Energetic Material Development : Similar compounds have been synthesized and evaluated for their potential as heat-resistant energetic materials, demonstrating excellent thermal stabilities and high detonation pressures and velocities (Li et al., 2016).

Amination Studies for Energetic Properties : Research into the amination of nitroazoles, which are structurally related to the compound, shows that different amino substituents can significantly influence the structural and energetic properties of materials, which is relevant for the design of new energetic materials (Zhao et al., 2014).

Wirkmechanismus

The mechanism of action for “3-(4-Chloro-3-nitro-1H-pyrazol-1-yl)propan-1-amine hydrochloride” is not explicitly mentioned in the literature. Pyrazole derivatives are known to have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

Eigenschaften

IUPAC Name |

3-(4-chloro-3-nitropyrazol-1-yl)propan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClN4O2.ClH/c7-5-4-10(3-1-2-8)9-6(5)11(12)13;/h4H,1-3,8H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAPRCMDEPAYOMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NN1CCCN)[N+](=O)[O-])Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Cl2N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Chloro-3-nitro-1H-pyrazol-1-yl)propan-1-amine hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2487024.png)

![(Z)-ethyl 1-benzyl-2-((2,3-dimethoxybenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2487025.png)

![(2E)-2-cyano-N-(2-methoxyphenyl)-3-[2-(propan-2-yloxy)phenyl]prop-2-enamide](/img/structure/B2487027.png)

![Ethyl 4-((3-bromophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate](/img/structure/B2487037.png)

![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2487041.png)

![4-[[2-(5-Propan-2-yltetrazol-1-yl)acetyl]amino]benzenesulfonyl fluoride](/img/structure/B2487043.png)

![5-[1-cyclopentyl-4-(4-fluorophenyl)-1H-imidazol-5-yl]-N-(4-ethoxyphenyl)-2-furamide](/img/structure/B2487044.png)